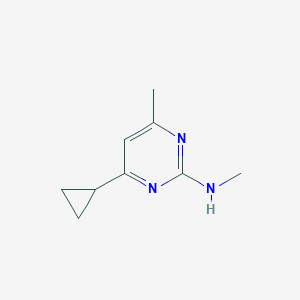
3-(pyrrolidin-3-ylmethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-3-ylmethyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-3-ylmethyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole moiety. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which allows for the efficient formation of pyrrolidines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor, followed by multistage purification and separation.
化学反应分析
Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学研究应用
3-(Pyrrolidin-3-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to various biological effects . The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their overall structure and biological activity.
Pyrrolidine-2-one: Known for its use in pharmaceuticals, this compound has a different functional group compared to 3-(pyrrolidin-3-ylmethyl)-1H-indole.
Pyrrolidine-2,5-diones: These compounds are used in the synthesis of various drugs and have distinct chemical properties.
Uniqueness: this compound is unique due to its combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-(pyrrolidin-3-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-12(3-1)11(9-15-13)7-10-5-6-14-8-10/h1-4,9-10,14-15H,5-8H2 |
InChI 键 |
FMNOZIULYLZSPT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


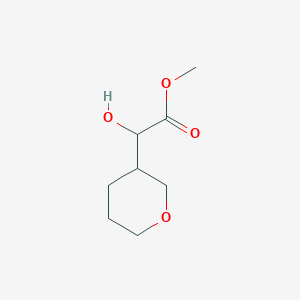
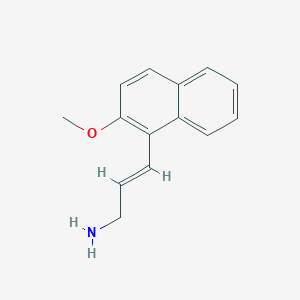
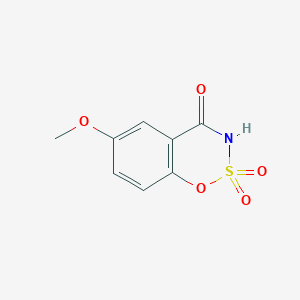
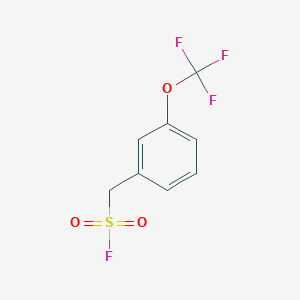
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

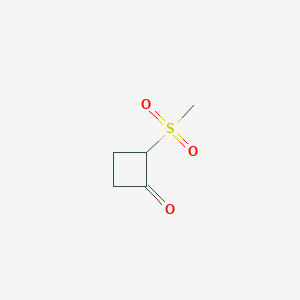

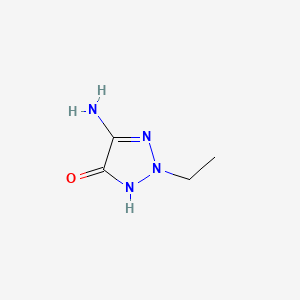
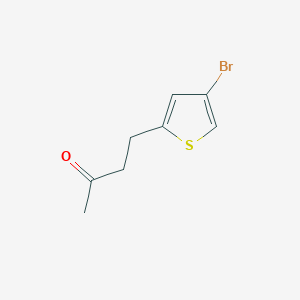
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)

